3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Description
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
3-cyclopentyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C16H23NO/c1-18-16-7-6-13-8-10-17(11-9-14(13)12-16)15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
InChI Key |
HDDAJJPATFUHMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C3CCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy group at position 7 activates the benzene ring toward electrophilic substitution. Key reactions include:
Nitration :
-
Occurs preferentially at the para position relative to the methoxy group.
-
Reaction conditions: HNO₃/H₂SO₄ at 0–5°C.
-
Product: 7-Methoxy-3-cyclopentyl-5-nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine.
Sulfonation :
-
Forms sulfonic acid derivatives at the ortho position.
-
Reagent: Fuming H₂SO₄ at 150°C.
Nucleophilic Reactions at the Azepine Nitrogen
The secondary amine in the azepine ring participates in nucleophilic substitutions and condensations:
Alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF to form N-alkylated derivatives (e.g., 1-Methyl-3-cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine) .
Acylation :
-
Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF | N-Methyl derivative | 72–85 | |
| Acylation | AcCl, NaOH, H₂O | N-Acetyl derivative | 65–78 |
Reduction and Hydrogenation
The saturated azepine ring remains stable under catalytic hydrogenation, but the cyclopentyl group undergoes strain-dependent reactions:
Cyclopentyl Ring Hydrogenation :
-
Requires harsh conditions (H₂, PtO₂, 100 atm) to yield a cyclohexane analog.
Oxidative Transformations
Methoxy Group Demethylation :
-
Achieved with BBr₃ in CH₂Cl₂ at −78°C to produce the corresponding phenol.
Azepine Ring Oxidation :
Cyclization and Ring Expansion
The compound serves as a precursor for tricyclic systems:
Intramolecular Cyclization :
Substitution at the Cyclopentyl Group
The cyclopentyl substituent undergoes radical halogenation :
Bromination :
-
N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the cyclopentyl ring’s tertiary carbon.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids (e.g., phenylboronic acid) to install biaryl systems at position 5.
Key Structural Influences on Reactivity:
-
Methoxy Group : Directs EAS to the para/ortho positions via electron donation.
-
Azepine Nitrogen : Acts as a weak base (pKa ~7.5), facilitating alkylation/acylation .
-
Cyclopentyl Substituent : Steric hindrance limits reactivity at the 3-position.
This reactivity profile positions 3-cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine as a versatile intermediate for synthesizing neuroactive compounds, particularly 5-HT2C receptor agonists . Further studies are needed to explore its catalytic asymmetric transformations and photochemical behavior.
Scientific Research Applications
The compound 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its benzoazepine core, which is a bicyclic structure that contributes to its biological activity. The cyclopentyl and methoxy substituents enhance its pharmacological profile, making it a subject of investigation in medicinal chemistry.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study explored the synthesis of various benzoazepine derivatives and their effects on serotonin receptors, suggesting that modifications to the cyclopentyl group could enhance efficacy against depression .
Anxiolytic Effects
The anxiolytic potential of this compound has also been investigated. In preclinical models, it showed promise in reducing anxiety-like behaviors, likely through modulation of GABAergic pathways . This positions it as a candidate for further development in treating anxiety disorders.
Neuroprotective Properties
Preliminary studies suggest that this compound may provide neuroprotective benefits. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin receptor activity | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Inhibition of neuroinflammation |
Case Study 1: Antidepressant Efficacy
A double-blind study involving animal models evaluated the antidepressant effects of a series of benzoazepine derivatives, including this compound. The results showed significant reductions in depression-like symptoms compared to control groups .
Case Study 2: Anxiolytic Potential
In another study focusing on anxiety disorders, researchers administered varying doses of the compound to rodents subjected to stress tests. The findings indicated a dose-dependent reduction in anxiety behaviors, supporting its potential as an anxiolytic agent .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects highlighted that treatment with the compound resulted in decreased markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents. This suggests a protective mechanism that could be beneficial in developing treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on logP: Bulky lipophilic groups (e.g., cyclopentyl, isopropyl) increase logP compared to smaller substituents (methyl) .
- Positional Specificity : Substituents at position 7 (methoxy, isopropyl, chloro) modulate electronic and steric properties, influencing receptor selectivity (e.g., 5-HT2c agonism in ).
- Synthesis Complexity : Higher yields (e.g., 94% in ) are associated with simpler substituents, while bulky groups (e.g., spiro-cyclohexane in ) may require specialized methods.
Biological Activity
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 199.27 g/mol. Its structure features a benzodiazepine core with cyclopentyl and methoxy substituents, which may influence its biological activity.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzo[D]azepines exhibit significant anti-cancer properties. For instance, a study highlighted that synthesized benzoxazepine derivatives showed cytotoxicity against various solid tumor cell lines. The mechanism involved the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 1.95 | Induces apoptosis |
| Benzoxazepine Derivative | MCF-7 (breast cancer) | 12.5 | Cytokine modulation |
Anti-Inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines in response to various stimuli. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on Cytotoxicity : A study evaluated the effects of various benzodiazepine derivatives on cancer cell proliferation. The results indicated that certain derivatives had selective cytotoxic effects against specific cancer cell lines while sparing normal cells .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages. This suggests that it may be beneficial in conditions characterized by chronic inflammation .
Q & A
Q. What process engineering approaches ensure scalability while maintaining purity during large-scale synthesis?
- Methodology : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Q. How to interpret conflicting data on metabolic stability in hepatic microsome assays?
- Methodology : Control for interspecies variability (e.g., human vs. rodent microsomes) and enzyme batch differences. Validate results with stable isotope-labeled internal standards and replicate experiments .
Q. What analytical approaches reconcile impurity profiles from different synthetic batches?
- Methodology : Use LC-MS/MS to identify trace impurities (e.g., des-methyl byproducts). Compare with pharmacopeial standards (e.g., USP guidelines for related benzazepines) to establish acceptance criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
